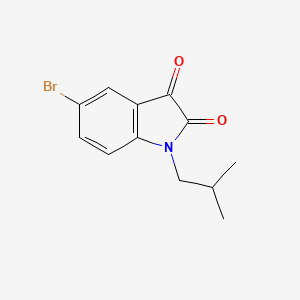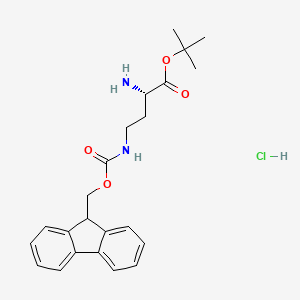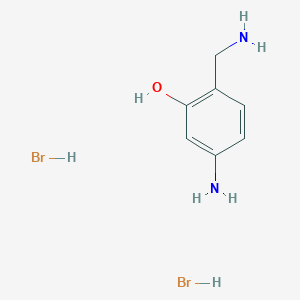
5-Amino-2-(aminomethyl)phenoldihydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(aminomethyl)phenol dihydrobromide: is an organic compound with the molecular formula C7H12Br2N2O and a molecular weight of 299.994. This compound is known for its superior stability and reliability, making it a valuable reagent in various scientific experiments.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(aminomethyl)phenol dihydrobromide is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(aminomethyl)phenol dihydrobromide typically involves the reaction of 5-Amino-2-(aminomethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:
Starting Materials: 5-Amino-2-(aminomethyl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is conducted at a specific temperature and pH to facilitate the formation of the dihydrobromide salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-(aminomethyl)phenol dihydrobromide follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions are maintained.
Purification and Packaging: The final product is purified and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(aminomethyl)phenol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenol derivatives.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(aminomethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-(aminomethyl)phenol hydrochloride
- 5-Amino-2-(aminomethyl)phenol sulfate
- 5-Amino-2-(aminomethyl)phenol nitrate
Uniqueness
5-Amino-2-(aminomethyl)phenol dihydrobromide is unique due to its superior stability and reliability compared to its similar compounds. This makes it a preferred choice in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-amino-2-(aminomethyl)phenol;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFPJLOMCPHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CN.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
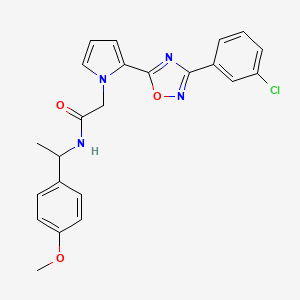

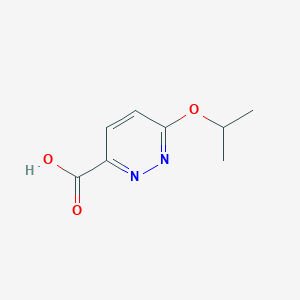
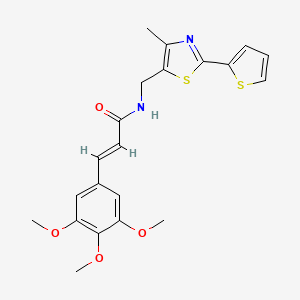
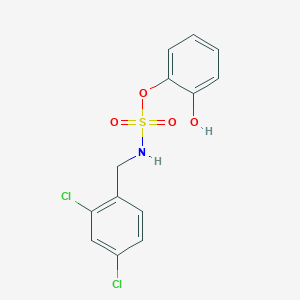
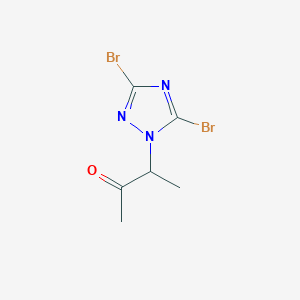
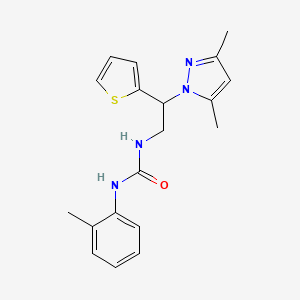
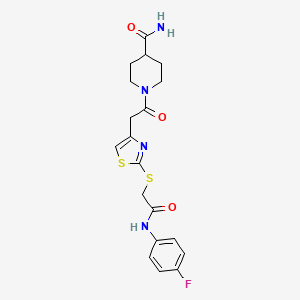
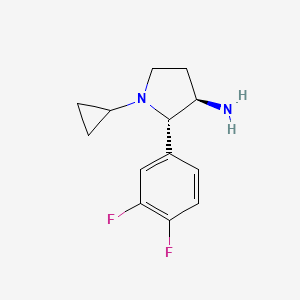
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)
